molecular formula C23H24N6O2S B2627890 N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189911-61-2

N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2627890
CAS RN: 1189911-61-2
M. Wt: 448.55
InChI Key: IMTVCWVIPAYODM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inotropic Activity

A series of compounds, including those with structural similarities to the specified molecule, have been synthesized and evaluated for their positive inotropic activity. These compounds demonstrated favorable in vitro activity compared to standard drugs, indicating their potential for treating conditions requiring enhanced cardiac contractility (Wu et al., 2012). Another study confirmed these findings, showcasing a specific derivative's potency in increasing stroke volume in rabbit heart preparations (Zhang et al., 2008).

Structural and Property Investigations

Research on compounds structurally related to the query molecule revealed insights into their structural aspects and properties. Karmakar et al. (2007) investigated amide-containing isoquinoline derivatives, revealing how treatment with mineral acids leads to the formation of gels and crystalline salts, highlighting the structural versatility and potential application of these compounds in material science (Karmakar et al., 2007).

Anticancer Activity

A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including those similar to the query compound, were designed and synthesized with the goal of meeting structural requirements essential for anticancer activity. These compounds were characterized and screened in vitro against various cancer cell lines, showing significant cytotoxicity and highlighting their potential as anticancer agents (Reddy et al., 2015).

Synthesis Techniques and Biological Activity

Innovative synthesis techniques have been applied to produce derivatives of the specified chemical structure, enhancing their complexity and potential biological applications. An et al. (2017) described a diversified synthesis method that employs a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, facilitating rapid access to structurally varied scaffolds (An et al., 2017).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-15-6-5-7-16(2)20(15)25-19(30)14-28-23(31)29-18-9-4-3-8-17(18)24-21(22(29)26-28)27-10-12-32-13-11-27/h3-9H,10-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTVCWVIPAYODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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